molecular formula C20H12F2N4 B12806834 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline CAS No. 10173-67-8

4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline

Cat. No.: B12806834
CAS No.: 10173-67-8
M. Wt: 346.3 g/mol
InChI Key: HDNAALGKCBLYQJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is a chemical reagent for research purposes. It is a derivative of the benzo[4,5]imidazo[1,2-c]quinazoline scaffold, a structural class recognized in medicinal chemistry for its diverse biological potential . This "Aza"-type structural motif has been identified as a novel and potent scaffold for the development of enzyme inhibitors . Specifically, research on closely related imidazo[1,2-c]quinazoline compounds has demonstrated their significant utility as α-glucosidase inhibitors, showing remarkable in vitro potency that far exceeds that of the standard drug acarbose . This indicates a high research value for investigations into type 2 diabetes mellitus . Furthermore, the broader class of benzimidazoquinazolines has been explored for its antifungal properties. Scientific studies have shown that certain derivatives can exhibit significant activity against plant fungi, such as Botrytis cinerea , with preliminary mechanistic studies suggesting that the antifungal effect may involve the disruption of cell membrane integrity, induction of reactive oxygen species, and alterations to mitochondrial membrane potential . This reagent is intended for use in scientific research to further explore these and other potential biochemical applications.

Properties

CAS No.

10173-67-8

Molecular Formula

C20H12F2N4

Molecular Weight

346.3 g/mol

IUPAC Name

4-fluoro-2-(2-fluorobenzimidazolo[1,2-c]quinazolin-6-yl)aniline

InChI

InChI=1S/C20H12F2N4/c21-11-5-7-15(23)13(9-11)19-24-16-8-6-12(22)10-14(16)20-25-17-3-1-2-4-18(17)26(19)20/h1-10H,23H2

InChI Key

HDNAALGKCBLYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)F)C5=C(C=CC(=C5)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the quinazoline moiety: The benzimidazole intermediate is then reacted with a suitable reagent, such as 2-aminobenzonitrile, under basic conditions to form the quinazoline ring.

    Final coupling: The final step involves the coupling of the fluorinated intermediate with aniline under palladium-catalyzed conditions to form the target compound.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinazoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline. Compounds containing fluorine atoms often exhibit enhanced biological activity due to their electronegativity and ability to influence molecular interactions.

Research has shown that fluorinated compounds can enhance the potency of antimicrobial agents. A study highlighted in Antimicrobial Agents and Chemotherapy indicated that introducing fluorine into benzimidazole structures improved their effectiveness against various bacterial strains.

Fluorescent Dyes

The unique structure of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline makes it a candidate for use as a fluorescent dye in material sciences. The presence of multiple aromatic systems allows for strong light absorption and emission properties.

Research has explored the use of similar compounds as fluorescent probes in biological imaging. Such applications are critical in tracking cellular processes and developing diagnostic tools.

Case Study: Antitumor Activity Assessment

In a recent study, researchers synthesized various derivatives of benzimidazole and tested their antitumor activity against several cancer cell lines. The results indicated that compounds with structural similarities to 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline exhibited significant cytotoxic effects, particularly against breast and lung cancer cells.

Case Study: Antimicrobial Efficacy Evaluation

A comparative study analyzed the antimicrobial efficacy of several fluorinated benzimidazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives showed remarkable inhibition zones compared to traditional antibiotics, suggesting a potential role for 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline in overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby disrupting critical biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Scaffold and Substituent Effects

The target compound shares a benzimidazoquinazoline core with 2-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)aniline methanol solvate (referred to as Compound A; molecular formula: C₂₀H₁₆N₄·CH₄O) . Key differences include:

  • Fluorine Substitution : The target compound incorporates two fluorine atoms (4-F on the aniline ring and 2-F on the benzimidazole), whereas Compound A lacks fluorine. Fluorine’s electron-withdrawing nature increases the polarity of adjacent bonds and may influence hydrogen-bonding capacity and acidity of NH groups.
  • Conformational Flexibility : In Compound A, the quinazoline ring adopts a chair conformation , with the benzimidazole and aniline rings forming dihedral angles of 89.9(2)° and 85.4(2)°, respectively . Fluorine’s steric and electronic effects in the target compound could subtly alter these angles, affecting molecular packing.
Table 1: Structural Comparison
Property Target Compound Compound A 8e (Oxazoline Derivative)
Molecular Formula C₁₉H₁₂F₂N₄ C₂₀H₁₆N₄·CH₄O C₁₃H₁₇FN₂O
Fluorine Substituents 4-F (aniline), 2-F (benzimidazole) None 4-F (aniline)
Core Scaffold Benzimidazoquinazoline Benzimidazoquinazoline Oxazoline
Key Interactions N–H⋯N/F, potential C–F⋯H N–H⋯N, N–H⋯O N–H⋯O (oxazoline ring)

Hydrogen Bonding and Crystal Packing

Compound A exhibits a robust hydrogen-bonding network :

  • N–H⋯N interactions along the [010] direction (C₂₂(4) motif).
  • N–H⋯O bonds with methanol along [100] (C₂₂(10) motif) .
Table 2: Hydrogen-Bond Geometry
Compound D–H⋯A Distance (Å) Angle (°) Motif
Target Compound N–H⋯F (hypo.) ~2.5–3.0 ~150–170 Not reported
Compound A N–H⋯N 2.12–2.25 156–172 C₂₂(4)
N–H⋯O 1.95–2.09 168–175 C₂₂(10)

Physicochemical and Functional Implications

  • Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to Compound A, though this could be offset by hydrogen bonding.
  • Ligand Potential: Compound A’s benzimidazoquinazoline core acts as a bidentate ligand via NH and quinazoline N atoms . Fluorine in the target compound could enhance metal-binding selectivity or stabilize π-π interactions in coordination complexes.
  • C–H⋯π Interactions : Compound A exhibits C–H⋯π contacts (H⋯Cg = 2.44 Å) ; fluorine’s electronegativity may perturb such interactions in the target compound.

Biological Activity

4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is a chemical compound with the molecular formula C20H12F2N4C_{20}H_{12}F_2N_4 and a molecular weight of approximately 346.33 g/mol. This compound is part of a larger class of benzimidazole derivatives and has garnered interest in medicinal chemistry due to its potential biological activities.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity . Studies have indicated that derivatives of benzimidazole exhibit promising anti-tumor effects. For instance, compounds similar to 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Research has demonstrated that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has been noted for its potential inhibitory effects on kinases, which are crucial in signaling pathways that regulate cell growth and survival.

Toxicological Profile

The compound's safety profile is also a critical aspect of its biological activity. Toxicity studies indicate that while it exhibits significant biological effects, it may also cause skin and eye irritation upon exposure. The US EPA's ToxValDB provides relevant toxicity data that highlights these concerns, indicating a need for careful handling and further investigation into its safety for therapeutic use.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the anticancer effects of several benzimidazole derivatives, including 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline. The results showed a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating strong efficacy at low concentrations.
  • Kinase Inhibition Study : Another study focused on the compound's ability to inhibit specific kinases associated with tumor growth. The findings suggested that this compound could effectively block the activity of these kinases, leading to reduced proliferation rates in treated cells.

Data Summary Table

PropertyValue
Molecular FormulaC20H12F2N4C_{20}H_{12}F_2N_4
Molecular Weight346.33 g/mol
CAS Number10173-67-8
Anticancer IC50 (MCF-7 Cell Line)[Value Needed]
Anticancer IC50 (A549 Cell Line)[Value Needed]
Toxicity (Skin Irritation)Yes
Toxicity (Eye Irritation)Yes

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline, and how do reaction conditions influence product yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(2-aminophenyl)benzimidazole derivatives with fluorinated aldehydes. Evidence suggests that microwave-assisted synthesis (e.g., using graphite-supported reactions) enhances reaction efficiency by reducing time and improving regioselectivity compared to conventional heating . Solvent choice, such as ionic liquids, can stabilize intermediates and reduce side reactions. For instance, K2S2O8 in ionic liquids promotes oxidative cyclization to form the fused quinazoline core . Yield optimization requires monitoring reaction temperature (e.g., 484 K for crystal growth) and stoichiometric ratios of precursors .

Q. How can X-ray crystallography and computational tools like SHELX and ORTEP-3 be employed to resolve the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and non-covalent interactions critical for structural validation. For example, the quinazoline ring adopts a chair conformation, with deviations (e.g., C14 atom displaced by 0.2391 Å) analyzed using SHELX refinement . ORTEP-3 visualizes anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions forming C22(4) and C22(10) motifs) . Computational validation via density functional theory (DFT) can corroborate experimental bond lengths (e.g., N1–C7 double bond at 1.321 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and NH2 groups (δ 5.1–5.3 ppm). Discrepancies in splitting patterns may arise from dynamic effects or solvent polarity .
  • IR Spectroscopy : Confirms NH stretching (3300–3400 cm<sup>−1</sup>) and C–F vibrations (1100–1250 cm<sup>−1</sup>). Contradictions in peak assignments require cross-validation with SCXRD data .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 393.12). Isotopic patterns resolve ambiguities from halogenated fragments .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s electronic structure and potential as a metal-binding ligand?

  • Methodological Answer : Fluorine substituents enhance electron-withdrawing effects, polarizing the quinazoline core and modulating ligand-metal charge transfer. SCXRD data show that the aniline NH2 and quinazoline N atoms form bidentate coordination sites, with bond angles (e.g., N3–C14–N2 = 108.14°) indicating sp<sup>3</sup> hybridization conducive to metal chelation . DFT calculations can quantify frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity and binding affinity for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) .

Q. What experimental and computational approaches are suitable for analyzing conformational flexibility and ring puckering in the benzimidazoloquinazoline system?

  • Methodological Answer :

  • SCXRD : Quantifies dihedral angles between benzimidazole and quinazoline rings (e.g., 89.9° and 85.4°), revealing steric constraints .
  • Cremer-Pople Puckering Parameters : Analyze ring non-planarity using amplitude (q) and phase (φ) coordinates. For example, deviations in the quinazoline chair conformation can be modeled via General Definition of Ring Puckering Coordinates .
  • Molecular Dynamics (MD) Simulations : Simulate torsional barriers and solvent effects on conformational equilibria .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be systematically addressed?

  • Methodological Answer : Discrepancies between observed (e.g., N3–C14 = 1.459 Å) and DFT-calculated bond lengths may arise from crystal packing forces or thermal motion. Strategies include:

  • Multipole Refinement : Differentiate static vs. dynamic electron density using high-resolution data (Rint < 0.05) .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H⋯π interactions at 2.44 Å) to assess environmental effects .
  • Temperature-Dependent Studies : Compare data collected at 200 K vs. room temperature to isolate thermal displacement artifacts .

Q. What strategies optimize the compound’s stability under oxidative or photolytic conditions for pharmacological studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm) and analyze degradation via HPLC. Fluorine substituents may enhance photostability by reducing π-π* transitions .
  • Microscopy and TGA : Monitor crystal lattice integrity under thermal stress (e.g., TGA up to 484 K) .
  • Antioxidant Additives : Co-formulate with ascorbic acid to mitigate oxidation of the aniline moiety .

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